molecular formula C7H2BrClFNO2S B1413802 2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride CAS No. 1806847-90-4

2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride

Cat. No.: B1413802
CAS No.: 1806847-90-4
M. Wt: 298.52 g/mol
InChI Key: ODSCFMYEQFOGMO-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S. It is a derivative of benzenesulfonyl chloride, featuring bromine, cyano, and fluorine substituents. This compound is used primarily as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2-bromo-5-cyano-4-fluorobenzene. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as sulfonylating agents under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful handling of reagents and control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid.

    Nucleophilic Substitution: Reagents include primary or secondary amines, alcohols, and thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide-based drugs and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyano-4-fluorobenzenesulfonyl chloride is unique due to the presence of all three substituents (bromine, cyano, and fluorine), which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specialized organic molecules .

Properties

IUPAC Name

2-bromo-5-cyano-4-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-5-2-6(10)4(3-11)1-7(5)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCFMYEQFOGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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